molecular formula C9H16O4 B8789102 Methyl 3-(oxan-2-yloxy)propanoate

Methyl 3-(oxan-2-yloxy)propanoate

Cat. No.: B8789102
M. Wt: 188.22 g/mol
InChI Key: YBWXLHHUFCDASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(oxan-2-yloxy)propanoate is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 3-(oxan-2-yloxy)propanoate

InChI

InChI=1S/C9H16O4/c1-11-8(10)5-7-13-9-4-2-3-6-12-9/h9H,2-7H2,1H3

InChI Key

YBWXLHHUFCDASG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOC1CCCCO1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyridinium p-toluenesulfonate (7.65 g, 30.45 mmol) was added to a clear solution of methyl 3-hydroxypropanoate (63.4 g, 609.00 mmol) and 3,4-dihydro-2H-pyran (78 mL, 852.60 mmol) in dichloromethane (650 mL) at room temperature under nitrogen to give a cloudy solution. This was allowed to stir at room temperature overnight. The reaction mixture was washed with water (250 mL) and brine (250 mL) before drying (MgSO4) and evaporating to an oil. This crude product was purified by flash silica chromatography, elution gradient 15 to 30% EtOAc in heptane. Pure fractions were evaporated to dryness to afford methyl 3-(tetrahydro-2H-pyran-2-yloxy)propanoate (67.7 g, 59.0%) as a colourless oil: 1H NMR Spectrum: (CDCl3) 1.47 (4H, dddd), 1.55-1.84 (2H, m), 2.55 (2H, t), 3.33-3.53 (1H, m), 3.53-3.7 (4H, m), 3.78 (1H, ddd), 3.93 (1H, dt), 4.42-4.72 (1H, m); Mass Spectrum [MH]+=189.
Quantity
63.4 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
7.65 g
Type
catalyst
Reaction Step One

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